3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
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Overview
Description
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide and a thiol derivative.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Methoxybenzyl halides, thiol derivatives, boronic acids, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and triazole groups allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-((3-Methoxybenzyl)thio)-4H-1,2,4-triazole: Lacks the trimethoxyphenyl group, resulting in different chemical properties and biological activities.
5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine: Lacks the methoxybenzyl group, affecting its binding affinity and specificity.
Uniqueness
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is unique due to the presence of both methoxybenzyl and trimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
676588-52-6 |
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Molecular Formula |
C19H22N4O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H22N4O4S/c1-24-14-7-5-6-12(8-14)11-28-19-22-21-18(23(19)20)13-9-15(25-2)17(27-4)16(10-13)26-3/h5-10H,11,20H2,1-4H3 |
InChI Key |
VUGDNFDOUVQFDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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